N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound is formally named N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide . Its molecular formula, derived from elemental composition, is C₁₀H₁₀ClF₃N₂O (molecular weight: 303.1 g/mol). The structure consists of a central acetamide backbone linked to a 4-chloro-3-trifluoromethylphenyl group and a methylamino substituent.
| Property | Value |
|---|---|
| CAS Number | 1170019-65-4 |
| Molecular Formula | C₁₀H₁₀ClF₃N₂O |
| SMILES | CNCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
| InChIKey | DCUFCYLZYJMZKY-UHFFFAOYSA-N |
Key functional groups include:
- Acetamide (–CONH–) : Central bridge between aromatic and amine moieties.
- 4-Chloro-3-trifluoromethylphenyl : Electron-withdrawing groups (Cl, CF₃) influence electronic properties.
- Methylamino (–NHCH₃) : A secondary amine with steric and electronic effects.
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound are unavailable, insights can be inferred from structurally related analogs. For example, N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (C₁₂H₁₃ClF₃NO) demonstrates:
- Torsion angles : The benzene ring and pivaloyl group adopt a dihedral angle of −33.9° , indicating partial planarity.
- Hydrogen bonding : N–H···O interactions form chains in the crystal lattice.
- Van der Waals forces : Weak interactions stabilize the packing arrangement.
For the target compound, conformational flexibility arises from the methylamino group’s rotation and acetamide’s planar geometry. Computational models predict:
- Low-energy conformer : Methylamino group positioned anti to the acetamide carbonyl.
- Steric hindrance : Bulky CF₃ and Cl substituents limit rotation around the C–N bond.
Spectroscopic Characterization (NMR, IR, MS)
Experimental spectral data are not explicitly reported, but predictions are made based on functional groups:
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c1-15-5-9(17)16-6-2-3-8(11)7(4-6)10(12,13)14/h2-4,15H,5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNBVGRDRGGJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline and methylamine.
Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloroacetamide.
Amination Reaction: The intermediate is then treated with methylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 4-chloro-3-(trifluoromethyl)benzoic acid and methylamine.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its ability to disrupt specific biological pathways in plants and pests.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The chloro and methylamino groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related acetamides are compared based on substituent effects, physicochemical properties, and biological activities:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide (CAS 900641-80-7)
- Molecular Formula : C₁₄H₁₂ClF₃N₂O₂
- Molecular Weight : 332.71 g/mol
- Key Features: Replaces the methylamino group with a furan-2-ylmethylamino moiety.
- Properties : Higher lipophilicity (XLogP3 = 3.5) due to the furan ring, increased hydrogen bond acceptors (6 vs. 4 in the parent compound) .
- Activity: No direct biological data, but furan-containing analogs are often explored for antimicrobial or anti-inflammatory applications.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS 438595-57-4)
- Molecular Formula : C₁₆H₁₀ClF₃N₂O₄S
- Molecular Weight : 418.77 g/mol
- Key Features : Incorporates a benzothiazole sulfone group, enhancing electron-withdrawing capacity and steric bulk.
- Activity : Benzothiazole derivatives are frequently investigated as kinase inhibitors or anticancer agents.
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4)
- Molecular Formula: C₁₆H₁₃ClF₃NO₂
- Molecular Weight : 343.73 g/mol
- Key Features: Substituted phenoxy group instead of methylamino, with a methyl group at the 2-position of the phenyl ring.
- Properties: Reduced hydrogen bond donors (1 vs.
- Activity: Phenoxyacetamides are common in herbicide design, though this compound’s specific use is undocumented.
2-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(cyclohexylmethyl)acetamide (JM-S-9)
- Molecular Formula : C₁₆H₁₈ClF₃N₂O
- Molecular Weight : 354.78 g/mol
- Key Features: Cyclohexylmethyl group replaces the methylamino side chain.
- Activity : Demonstrated potent KCNQ2/Q3 potassium channel opening activity (EC₅₀ = 0.8 μM), significantly outperforming analogs with bulkier substituents .
Research Findings and Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Notable Activity/Application |
|---|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₁ClF₃N₂O | 266.66 | 2.1 | 2 | 4 | Under investigation |
| N-[4-Cl-3-CF₃-phenyl]-2-(furan-2-ylmethyl) | C₁₄H₁₂ClF₃N₂O₂ | 332.71 | 3.5 | 2 | 6 | Antimicrobial (hypothesized) |
| Benzothiazole sulfone analog | C₁₆H₁₀ClF₃N₂O₄S | 418.77 | 4.2 | 2 | 8 | Kinase inhibition (hypothesized) |
| JM-S-9 (KCNQ2/Q3 opener) | C₁₆H₁₈ClF₃N₂O | 354.78 | 4.8 | 1 | 3 | EC₅₀ = 0.8 μM (KCNQ2/Q3 channels) |
Key Observations:
- Lipophilicity Trends : The benzothiazole sulfone analog (XLogP3 = 4.2) and JM-S-9 (XLogP3 = 4.8) exhibit higher lipophilicity than the parent compound (XLogP3 = 2.1), correlating with enhanced membrane permeability .
- Bioactivity : The cyclohexylmethyl substituent in JM-S-9 improves potassium channel binding efficiency, suggesting that bulky hydrophobic groups enhance target engagement .
- Structural Flexibility : The furan-containing analog’s increased hydrogen bond acceptors may improve solubility but reduce blood-brain barrier penetration .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide, also known as a hydrochloride salt, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits notable interactions with various biological targets, primarily in the context of cancer therapy and kinase inhibition.
- Molecular Formula : C10H10ClF3N2O·HCl
- Molecular Weight : 303.1 g/mol
- CAS Number : 1170019-65-4
The compound acts primarily as a kinase inhibitor , showing efficacy against several cancer-related kinases. Its mechanism involves blocking the phosphorylation processes essential for cell proliferation and survival, particularly in cancer cells expressing mutant forms of kinases that are resistant to conventional therapies.
Biological Activity Overview
-
Kinase Inhibition :
- The compound has been identified as a potent inhibitor of the c-KIT kinase, which is crucial in various malignancies, including gastrointestinal stromal tumors (GISTs).
- It demonstrates significant activity against both wild-type and mutant forms of c-KIT, such as T670I and D820G mutants, which are known to confer resistance to standard treatments like imatinib .
- Antitumor Efficacy :
- Cellular Studies :
Data Table: Biological Activity Summary
| Activity | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Kinase Inhibition | c-KIT | 12 | Blocks phosphorylation |
| Antitumor Activity | c-KIT mutants | 61 | Reduces tumor growth |
| Cell Viability Reduction | Cancer Cell Lines | 47 | Induces apoptosis |
Case Studies
- Case Study on GIST Treatment :
- Resistance Mechanism Exploration :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling of the chlorophenyl trifluoromethyl moiety with methylamino acetamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane or DMF at 0–5°C to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in purification .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) achieves >95% purity. Monitor by TLC and confirm via HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.1 ppm (methylamino group) and δ 7.2–7.8 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals near δ 170 ppm verify the acetamide carbonyl .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., m/z 322.05 [M+H]⁺) and fragmentation patterns for structural validation .
- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions.
- Dose-response validation : Test across concentrations (1–100 µM) in in vitro models (e.g., MTT assay for cytotoxicity) .
- Target specificity : Use kinase profiling panels or thermal shift assays to identify off-target interactions .
Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?
- Key modifications :
- Computational modeling :
- Docking simulations (AutoDock Vina) predict binding to kinase domains (e.g., EGFR or MAPK) .
- QSAR models prioritize derivatives with logP <3.5 and polar surface area <90 Ų for blood-brain barrier penetration .
Q. How do electronic effects of substituents influence reactivity in downstream derivatization?
- Trifluoromethyl group :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
